molecular formula C18H12ClN3O3S B2456703 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide CAS No. 330201-17-7

5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide

Cat. No. B2456703
CAS RN: 330201-17-7
M. Wt: 385.82
InChI Key: LOHVSOWZEWODEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several potential future directions for research on 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide. One direction is to further investigate its mechanism of action in order to optimize its use in anticancer and anti-inflammatory therapies. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, it may be useful to investigate the potential of this compound as a lead compound for the development of new drugs with similar properties.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its anticancer and anti-inflammatory properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its use in experiments.

Synthesis Methods

The synthesis of 5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 4,5-dihydronaphtho[1,2-d]thiazol-2-amine in the presence of a coupling agent. The resulting product is purified through recrystallization.

Scientific Research Applications

5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been tested against various cancer cell lines. In addition, it has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-4,6-7,9H,5,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHVSOWZEWODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.